molecular formula C7H7N5O3 B2640419 Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1778637-73-2

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2640419
CAS No.: 1778637-73-2
M. Wt: 209.165
InChI Key: YZSUDNVHMSAXQS-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C7H7N5O3. It is known for its unique structure, which includes a tetrazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of diesters with 5-aminotetrazole in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired product through cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrazole or pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of tetrazole and pyrimidine rings, offering a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 7-oxo-1H-tetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSUDNVHMSAXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N=NNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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